molecular formula C7H4ClF2NO2 B14780348 5-Amino-3-chloro-2,4-difluorobenzoic acid

5-Amino-3-chloro-2,4-difluorobenzoic acid

Cat. No.: B14780348
M. Wt: 207.56 g/mol
InChI Key: OUAGHQXYIVXPQI-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloro-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthetic route includes nitration, selective reduction, diazotization, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or iron powder.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

5-Amino-3-chloro-2,4-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-chloro-2,4-difluorobenzoic acid is unique due to the combination of amino, chloro, and difluoro substituents on the benzene ring. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

5-amino-3-chloro-2,4-difluorobenzoic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,11H2,(H,12,13)

InChI Key

OUAGHQXYIVXPQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1N)F)Cl)F)C(=O)O

Origin of Product

United States

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